molecular formula C12H15BrO2 B1589723 Ethyl 2-(4-bromophenyl)-2-methylpropanoate CAS No. 32454-36-7

Ethyl 2-(4-bromophenyl)-2-methylpropanoate

Cat. No. B1589723
CAS RN: 32454-36-7
M. Wt: 271.15 g/mol
InChI Key: XTSCLIBGCPXCLH-UHFFFAOYSA-N
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Description

“Ethyl 2-(4-bromophenyl)acetate” is a chemical compound with the formula C10H11BrO2 . It is also known as “Benzeneacetic acid, 4-bromo-, ethyl ester” and "Ethyl (4-bromophenyl)acetate" .


Molecular Structure Analysis

The molecular weight of “Ethyl 2-(4-bromophenyl)acetate” is 243.097 . The IUPAC Standard InChI is InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 .


Physical And Chemical Properties Analysis

“Ethyl 2-(4-bromophenyl)acetate” has a molecular weight of 243.097 . It has a refractive index of n20/D 1.5710 (lit.) . It boils at 140 °C/5 mmHg (lit.) and has a density of 1.642 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Radical Cyclization Reactions

    Ethyl 2-(4-bromophenyl)-2-methylpropanoate is utilized as a building block in radical cyclization reactions onto azoles, facilitating the synthesis of tri- and tetra-cyclic heterocycles. This involves alkylation of azoles like imidazoles, pyrroles, indoles, and pyrazoles to create radical precursors, which then form new 6-membered rings attached to the azoles through intramolecular homolytic aromatic substitution (Allin et al., 2005).

  • Synthesis of Novel Pyrazoline Derivatives

    This compound plays a role in the synthesis of new pyrazoline derivatives, which demonstrate effective inhibitory properties against human carbonic anhydrase I and II isozymes and acetylcholinesterase enzyme. These derivatives are synthesized from ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate and various hydrazines, showing significant potential in enzyme inhibition (Turkan et al., 2019).

  • Potential Anti-inflammatory and Antidyslipidemic Applications

    The compound ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate (a related compound) has been synthesized and studied for its potential bioactivity as an analgesic and antidyslipidemic agent. This suggests a possible application of similar compounds in the treatment of inflammation and dyslipidemia (Navarrete-Vázquez et al., 2011).

  • Application in Electrochemical Reduction

    Ethyl 2-(4-bromophenyl)-2-methylpropanoate and related compounds have been studied in the context of electrochemical reduction. This research informs the understanding of the electrochemical behaviors and potential applications of these compounds in various chemical processes (Luca et al., 1983).

  • Use in Sonochemical Reformatsky Reaction

    The compound is used in the sonochemical Reformatsky reaction with aldehydes or ketones in the presence of indium. This reaction provides an efficient method to produce β-hydroxyesters under mild conditions, highlighting its utility in organic synthesis (Bang et al., 2002).

  • Enantioselective Sequential Hydrogenation

    Research has shown the highly enantioselective sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate. This process involves the hydrogenation of CO and CC bonds and is sensitive to reaction temperature. Such research can contribute to advancements in stereochemistry and pharmaceutical synthesis (Meng et al., 2008).

Safety And Hazards

“Ethyl 2-(4-bromophenyl)acetate” forms explosive mixtures with air on intense heating . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

properties

IUPAC Name

ethyl 2-(4-bromophenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-4-15-11(14)12(2,3)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSCLIBGCPXCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460986
Record name ethyl 2-(4-bromophenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-bromophenyl)-2-methylpropanoate

CAS RN

32454-36-7
Record name ethyl 2-(4-bromophenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Gao, Y Li, G Cao, D Teng - New Journal of Chemistry, 2021 - pubs.rsc.org
The cross-electrophile coupling of aryl bromides and cyclic secondary alkyl bromides catalyzed by nickel/spiro-bidentate-pyox ligands with lithium chloride as the additive for the Csp2–…
Number of citations: 2 pubs.rsc.org

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